3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-Pyrrolo[2,3-b]pyridine . It has a molecular weight of 289.03 . The IUPAC name for this compound is 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, involves various synthetic strategies and approaches . The cross-coupling reaction is one of the methods used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can be viewed using computational tools . The InChI code for this compound is 1S/C7H4IN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a yellow solid . It should be stored at 0-8°C .Scientific Research Applications
Application in Cancer Research
- Summary of the Application : The compound “3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine” has been used in the synthesis of a series of derivatives that have shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3). These receptors play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source. However, it is common in this field to test the efficacy of such compounds through in vitro studies, often using cancer cell lines. The compounds are typically tested for their ability to inhibit cell proliferation and induce apoptosis .
- Results or Outcomes : Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives synthesized, compound 4h exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Safety And Hazards
The safety information for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine indicates that it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for the research and development of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their inhibitory activities against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic agents for the treatment of diseases associated with the abnormal activation of FGFR signaling pathways .
properties
IUPAC Name |
3-iodo-1-methyl-4-nitropyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-11-4-5(9)7-6(12(13)14)2-3-10-8(7)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQIBJAAZAPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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